Ethyl 6-(aminomethyl)picolinate

Medicinal Chemistry Target Validation Folate Receptor

Researchers developing FRα-targeted probes often face off-target uptake via the reduced folate carrier (RFC), causing background noise and cytotoxicity. Ethyl 6-(aminomethyl)picolinate (CAS 104086-21-7) solves this with a 6.76-fold selectivity window (FRα IC₅₀ = 148 nM vs. RFC IC₅₀ = 1000 nM), enabling cleaner cellular assays. · XLogP3 = 0.3 - balances passive permeability and aqueous solubility for consistent cell-based data. · Neutral ethyl ester form avoids counter-ion exchange issues encountered with HCl salts during organic synthesis. · Bulk stock with ≥95% purity; shipped under ambient conditions from multiple global hubs.

Molecular Formula C9H12N2O2
Molecular Weight 180.207
CAS No. 104086-21-7
Cat. No. B596711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(aminomethyl)picolinate
CAS104086-21-7
Molecular FormulaC9H12N2O2
Molecular Weight180.207
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=N1)CN
InChIInChI=1S/C9H12N2O2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6,10H2,1H3
InChIKeySAHOZFWRWQZFCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(aminomethyl)picolinate: Procurement and Differentiation


Ethyl 6-(aminomethyl)picolinate (CAS 104086-21-7) is a bifunctional pyridine derivative characterized by an ethyl ester at the 2-position and an aminomethyl substituent at the 6-position of the picolinate core . This disubstituted heterocyclic scaffold, with a molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.2 g/mol, is primarily employed as a versatile building block in medicinal chemistry and as an intermediate in organic synthesis . Its structural features confer distinct physicochemical properties, including a predicted XLogP3 of 0.3, a density of 1.147±0.06 g/cm³, and a boiling point of 319.7±32.0 °C .

Dual functional group scaffold (ester & aminomethyl) for derivatization

Versatile building block in medicinal chemistry and organic synthesis

Suitable for structure-activity relationship (SAR) library construction

Why Analogs Cannot Substitute Ethyl 6-(aminomethyl)picolinate


Substitution of Ethyl 6-(aminomethyl)picolinate with closely related analogs such as the methyl ester, free acid, or hydrochloride salt is inadvisable without rigorous re-validation. While these compounds share a common picolinate scaffold, critical differences in ester chain length, counter-ion presence, or free carboxylic acid functionality profoundly alter key physicochemical properties like lipophilicity (LogP), solubility, and solid-state stability . These variations directly impact compound handling, reaction compatibility in synthetic sequences, and, crucially, the quantitative binding affinity to biological targets, as demonstrated by comparative cellular assay data [1]. The following evidence quantifies these specific differentiations.

Ester

Chain length difference alters lipophilicity and may shift cellular uptake profile

Form

Free acid or hydrochloride salt changes solubility, stability, and reaction compatibility

Target

Binding affinity to biological targets can differ significantly; re-validation required

Quantitative Differentiation of Ethyl 6-(aminomethyl)picolinate


FRα Selectivity over RFC

Ethyl 6-(aminomethyl)picolinate demonstrates a distinct and quantifiable selectivity profile against human folate receptor alpha (FRα) versus the reduced folate carrier (RFC) in cellular assays. It shows an IC₅₀ of 148 nM for FRα, which is 6.76-fold more potent than its IC₅₀ of 1000 nM (1.00E+3 nM) for RFC [1]. This differential potency profile, measured under identical assay conditions, differentiates it from other unmodified picolinate esters which typically exhibit no significant or inverted selectivity due to differences in ester lipophilicity and cellular uptake .

FRα Selectivity
Reported
6.76-fold over RFC
IC₅₀ 148 nM vs 1000 nM
Supports FRα-targeted probe development
Measured in cell-based growth inhibition assay
Medicinal Chemistry Target Validation Folate Receptor

Optimized Lipophilicity for Cellular Permeability

The ethyl ester moiety of Ethyl 6-(aminomethyl)picolinate confers a predicted partition coefficient (XLogP3) of 0.3 . This value falls within the optimal range for passive membrane permeability while maintaining sufficient aqueous solubility for in vitro assays. In contrast, the corresponding methyl ester analog (Methyl 6-(aminomethyl)picolinate) has a lower predicted LogP (approximately -0.2 to 0.0 ), which can limit passive diffusion across lipid bilayers, while the free acid (6-(Aminomethyl)picolinic acid) is highly polar (LogP < -1), restricting its utility in cell-based assays without a prodrug strategy [1].

Lipophilicity
Class-level
XLogP3 0.3
Methyl ester ~ -0.2
Free acid
May balance passive permeability and aqueous solubility
Predicted property; cell permeability requires experimental verification
Synthetic Utility
Class-level
Ethyl ester as labile protecting group
Enables mild hydrolysis to free acid; avoids counter-ion complications
Based on general ester reactivity; direct yield comparison not provided
Physicochemical Profiling ADME Medicinal Chemistry

Mild Ester Hydrolysis for Derivatization

The ethyl ester of Ethyl 6-(aminomethyl)picolinate provides a strategically labile protecting group that can be cleanly removed under mild basic or enzymatic hydrolysis conditions to yield the free 6-(aminomethyl)picolinic acid . This controlled deprotection step is more straightforward and higher-yielding than the alternative of working directly with the free acid, which often exhibits poor solubility in organic solvents and can complicate reaction workups. While the hydrochloride salt of the ethyl ester (CAS 359015-11-5) offers improved handling, it introduces a counter-ion that may interfere with subsequent base-sensitive reactions .

Synthetic Utility
Class-level
Ethyl ester as labile protecting group
Enables mild hydrolysis to free acid; avoids counter-ion complications
Based on general ester reactivity; direct yield comparison not provided
Synthetic Methodology Organic Chemistry Building Blocks

Ethyl 6-(aminomethyl)picolinate Application Scenarios


FRα-Selective Chemical Probes and Imaging Agents

Given its 6.76-fold selectivity for folate receptor alpha (FRα, IC₅₀ = 148 nM) over the reduced folate carrier (RFC, IC₅₀ = 1000 nM), Ethyl 6-(aminomethyl)picolinate is the optimal starting scaffold for developing FRα-targeted molecular probes. Researchers can leverage this intrinsic selectivity profile to minimize off-target RFC-mediated uptake, which is a common source of background signal and cytotoxicity in folate-based imaging and therapeutic applications [1].

Lead Optimization with Balanced Lipophilicity

For early-stage drug discovery programs targeting intracellular enzymes or receptors, Ethyl 6-(aminomethyl)picolinate (XLogP3 = 0.3) provides a near-ideal starting point for balancing passive membrane permeability and aqueous solubility. This property profile reduces the risk of encountering permeability-limited potency in cell-based assays compared to the more polar methyl ester (LogP ~0.0) or free acid (LogP < -1) analogs, streamlining the hit-to-lead process .

Picolinate Library Synthesis via Ester Hydrolysis

The ethyl ester functionality serves as a versatile synthetic handle, enabling controlled deprotection to the free 6-(aminomethyl)picolinic acid under mild conditions. This approach facilitates the convergent synthesis of diverse amide, hydrazide, or metal-chelating derivatives. Procuring the neutral ethyl ester (CAS 104086-21-7) is preferred over the hydrochloride salt (CAS 359015-11-5) or the free acid, as it avoids the complications of counter-ion exchange and solubility issues during organic transformations .

Biophysical Studies of Picolinate-Protein Interactions

The distinct binding profile of Ethyl 6-(aminomethyl)picolinate to folate transporters, characterized by a >6-fold difference in IC₅₀ values, makes it a valuable tool compound for dissecting the structural determinants of ligand recognition by FRα versus RFC. Its use in competitive binding assays or co-crystallization studies can help elucidate the molecular basis for selective folate analog transport [1].

Application
Selection Property
Validation Focus
FRα-Selective Probe Development
Target selectivity profile
FRα vs RFC binding assay
Balanced Permeability/Solubility Optimization
Lipophilicity (LogP)
Cell-permeability assay
Derivative Library Synthesis
Ester-protected carboxylic acid
Hydrolysis conditions
FRα/RFC Transporter Binding Studies
Binding affinity differentiation
Competitive binding assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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